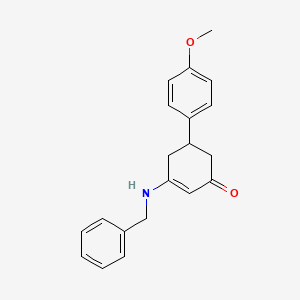

3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Beschreibung

3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a benzylamino group at position 3 and a 4-methoxyphenyl substituent at position 3. The compound’s structure combines an aromatic amine moiety with an electron-donating methoxy group, which may influence its electronic properties, solubility, and biological interactions.

Key structural attributes include:

- Cyclohexenone core: A six-membered ring with a conjugated enone system, enabling keto-enol tautomerism and participation in Michael addition reactions.

- 4-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects via resonance donation.

Synthetic routes for analogous compounds (e.g., Schiff base derivatives like (E)-2-((Benzylimino)methyl)-4-methoxyphenol) involve condensation reactions between aldehydes and amines under mild conditions .

Eigenschaften

IUPAC Name |

3-(benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-23-20-9-7-16(8-10-20)17-11-18(13-19(22)12-17)21-14-15-5-3-2-4-6-15/h2-10,13,17,21H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIUGRRIANVBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325636 | |

| Record name | 3-(benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

375842-42-5 | |

| Record name | 3-(benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:

Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the cyclohexenone ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with an electrophile on the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylamino group undergoes substitution with electrophiles under mild conditions:

Mechanistic studies highlight the role of the enaminone’s lone pair on nitrogen, activating the adjacent carbonyl for nucleophilic attack .

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated carbonyl participates in [4+2] cycloadditions:

-

With diethyl azodicarboxylate : Forms pyridazine derivatives at 110°C (xylene, 5h, yield: 60%) .

-

With maleic anhydride : Produces bicyclic lactams under microwave irradiation (140°C, 20min).

Kinetic data : Second-order rate constants () for cycloadditions range from to L·mol⁻¹·s⁻¹, depending on electron-withdrawing substituents.

Acid/Base-Catalyzed Transformations

-

Debenzylation : Treatment with concentrated H₂SO₄ removes the benzyl group, yielding 3-amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one (yield: 85%) .

-

Transamination : Heating with primary amines (e.g., ethylamine) replaces the benzylamino group via nucleophilic displacement (yield: 55–70%) .

Halogenation and Electrophilic Aromatic Substitution

-

Bromination : NBS in CCl₄ introduces bromine at the cyclohexenone β-position (yield: 73%) .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-methoxyphenyl ring at the para position (yield: 68%).

Table: Halogenation Outcomes

| Halogenating Agent | Position | Product | Yield |

|---|---|---|---|

| NBS | C2 of enone | 2-Bromo derivative | 73% |

| I₂/CuCl₂ | C4 of aryl | 4-Iodo-4'-methoxyphenyl analog | 65% |

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspases, which are crucial for the apoptotic pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Research findings suggest that it demonstrates notable activity against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table highlights the effectiveness of this compound in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, facilitating the development of novel compounds with tailored properties.

Example Reaction:

The compound can undergo nucleophilic substitution reactions to introduce different substituents, enhancing its utility in synthetic pathways.

Photophysical Properties

Studies have also investigated the photophysical properties of this compound, revealing its potential application in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for therapeutic applications targeting tumor cells.

Case Study:

In vitro experiments demonstrated that upon irradiation with light at specific wavelengths, the compound could induce cytotoxicity in cancer cells, supporting its application in PDT strategies .

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group and methoxyphenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related cyclohexenone derivatives are analyzed for comparative insights:

3-(Benzylamino)-5-(4-chlorophenyl)cyclohex-2-en-1-one

- Structural differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.

- Biological activity: Chlorinated aromatics often exhibit enhanced metabolic stability but may increase toxicity risks.

- Documentation: Manually annotated as an aromatic amine in metabolic studies .

3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one

- Structural differences : Contains a hydroxyl-methoxyphenyl group at position 3 and a methylenedioxyphenyl group at position 4.

- Implications :

- Hydrogen bonding : The hydroxyl group enables additional hydrogen bonding, improving solubility.

- Methylenedioxy group : This substituent is common in bioactive molecules (e.g., safrole derivatives) and may confer unique binding properties.

- Synthesis : Guided by LookChem literature, emphasizing regioselective functionalization .

3-Methyl-5-(4-methylphenyl)cyclohex-2-enone

- Structural differences: Locks the amino and methoxy groups, replacing them with methyl substituents.

- Implications: Conformation: The cyclohexenone ring adopts an envelope conformation with equatorial substituents, stabilized by C–H···O hydrogen bonds and C–H···π interactions . Physicochemical properties: Methyl groups increase hydrophobicity, reducing water solubility compared to the target compound.

(1-Iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one (DP-1)

- Structural differences: Substitutes benzylamino with an iminopropyl group and 4-methoxyphenyl with tetrahydropyran-4-yl.

- Applications: Used in environmental fate studies, suggesting stability under specific conditions .

Comparative Data Table

Key Research Findings

- Electronic modulation : Methoxy and chloro substituents exert opposing electronic effects, influencing reactivity and interaction with biological targets .

- Conformational stability: Methyl and bulky aryl groups favor equatorial positioning, enhancing crystal packing via non-covalent interactions .

- Synthetic versatility: Condensation, regioselective substitution, and functional group interconversion are critical for diversifying cyclohexenone derivatives .

Biologische Aktivität

The compound 3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

- Chemical Formula : C17H19N1O2

- Molecular Weight : 271.34 g/mol

The synthesis typically involves the reaction of appropriate benzylamine derivatives with cyclohexenone precursors, followed by the introduction of the methoxy group at the para position of the phenyl ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Many derivatives in this class show promising antibacterial and antifungal properties. Studies have reported significant inhibition against various microbial strains.

- Anticancer Properties : Some studies suggest that this compound may possess cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : There is evidence indicating that related compounds can reduce inflammation markers in vitro and in vivo.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of benzylamine derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that structural modifications can enhance the antimicrobial potency of such compounds.

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound induces apoptosis. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's effectiveness was assessed through ELISA assays, showing a dose-dependent decrease in cytokine levels.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzylamine derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a derivative showed improved outcomes compared to standard antibiotics.

- Case Study on Cancer Treatment : A preclinical model demonstrated that the compound significantly reduced tumor size in xenograft models, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Benzylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one, and how can reaction conditions be tailored to improve yields?

- Methodology : The compound can be synthesized via a multi-step route involving (1) condensation of 4-methoxyphenylacetone with benzylamine under acidic catalysis, (2) cyclization using dehydrating agents (e.g., POCl₃), and (3) purification via silica gel chromatography (hexane/EtOAc gradients). Key parameters include temperature control (<60°C to avoid side reactions) and stoichiometric ratios (1:1.2 benzylamine:ketone). Yield optimization (up to 68–93% in analogous syntheses) requires inert atmospheres and moisture-free conditions .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water) should be mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. Dihedral angles between aromatic rings (e.g., 53.55° in analogs) and C–H···O interactions are critical for validating packing motifs .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism or dynamic behavior?

- Methodology : Variable-temperature NMR (VT-NMR, 25–100°C) can resolve tautomeric equilibria (e.g., keto-enamine vs. enol-imine forms). For time-dependent phenomena, use 2D EXSY experiments. Complementary techniques like IR (C=O stretch at ~1680 cm⁻¹) and SCXRD (definitive bond lengths) are essential. In cases of persistent ambiguity, computational DFT studies (B3LYP/6-31G*) can model tautomer stability .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their role in supramolecular assembly?

- Methodology : Perform graph set analysis (e.g., Etter’s formalism) on SCXRD data to classify hydrogen bonds (e.g., D(2) motifs). Use Mercury 4.0 to visualize packing diagrams and quantify intermolecular distances (e.g., C–H···O < 3.2 Å). For dynamic systems, compare experimental data with Hirshfeld surface analysis to identify dominant interactions .

Q. How can mechanistic pathways for side reactions (e.g., benzyl group migration) be elucidated during synthesis?

- Methodology : Use isotopic labeling (e.g., ¹³C-benzylamine) to track migration via 2D NMR (HSQC, HMBC). Quench reactions at intermediate stages and analyze by LC-MS to identify transient species. Kinetic studies (e.g., in situ FTIR monitoring of carbonyl intermediates) can reveal rate-determining steps. For stereochemical outcomes, employ chiral HPLC or Mosher’s ester derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.